molecular formula C10H10N2OS2 B10942774 (5E)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one

(5E)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B10942774
M. Wt: 238.3 g/mol
InChI Key: OJBKLEQQOXUUPB-SOFGYWHQSA-N
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Description

3-ETHYL-5-[(E)-1-(2-THIENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 3-ETHYL-5-[(E)-1-(2-THIENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves the condensation of appropriate thiosemicarbazides with ethyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium acetate, which facilitates the cyclization process to form the desired thiazolidinone derivative . Industrial production methods often employ similar synthetic routes but may utilize different catalysts or reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, particularly at the carbon atoms adjacent to the sulfur atom.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of sulfoxides or sulfones, while reduction yields thioethers .

Scientific Research Applications

3-ETHYL-5-[(E)-1-(2-THIENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-ETHYL-5-[(E)-1-(2-THIENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the thiazolidine ring enhances its ability to interact with biological targets, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar compounds to 3-ETHYL-5-[(E)-1-(2-THIENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE include other thiazolidinone derivatives and thiazole-based compounds. These compounds share similar structural features and biological activities but may differ in their specific pharmacological profiles and applications . For example:

Properties

Molecular Formula

C10H10N2OS2

Molecular Weight

238.3 g/mol

IUPAC Name

(5E)-3-ethyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one

InChI

InChI=1S/C10H10N2OS2/c1-2-12-9(13)8(11-10(12)14)6-7-4-3-5-15-7/h3-6H,2H2,1H3,(H,11,14)/b8-6+

InChI Key

OJBKLEQQOXUUPB-SOFGYWHQSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=CS2)/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CS2)NC1=S

Origin of Product

United States

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